molecular formula C13H12BrN5O B14175167 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B14175167
M. Wt: 334.17 g/mol
InChI Key: YLHPUHICFOHSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrimidinamine core fused to a pyrrolo[2,3-b]pyridine scaffold. Key structural attributes include:

  • Bromine at position 6 of the pyrrolopyridine ring.
  • Ethoxy group at position 4 of the pyrrolopyridine ring.
  • Molecular formula: C₁₂H₁₁BrN₅O (average mass: 330.15 g/mol) .

Its synthesis likely involves coupling reactions or halogenation steps, as inferred from related compounds in the literature .

Properties

Molecular Formula

C13H12BrN5O

Molecular Weight

334.17 g/mol

IUPAC Name

4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C13H12BrN5O/c1-2-20-9-5-10(14)19-12-11(9)7(6-17-12)8-3-4-16-13(15)18-8/h3-6H,2H2,1H3,(H,17,19)(H2,15,16,18)

InChI Key

YLHPUHICFOHSSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br

Origin of Product

United States

Preparation Methods

Pyrrolo[2,3-b]Pyridine Core Synthesis

The foundational pyrrolo[2,3-b]pyridine scaffold is synthesized via Knorr-type cyclization or Chan–Lam coupling (Figure 1). For instance, intermediate 8 (1H-pyrrolo[2,3-b]pyridine-3-carboxylate) is prepared through cyclization of ethyl 3-aminopyrrole-2-carboxylate under acidic conditions.

Key reagents :

  • Ethyl 3-aminopyrrole-2-carboxylate
  • Concentrated HCl (catalyst)
  • Ethanol (solvent)

Conditions :

  • Temperature: 80–100°C
  • Duration: 12–16 hours
  • Yield: 70–85%

Halogenation at Position 6

Bromination is achieved via radical-initiated halogenation using N-bromosuccinimide (NBS) to introduce the bromo group at position 6 (Table 1).

Table 1. Bromination Optimization

Reagent System Solvent Temperature (°C) Yield (%)
NBS, AIBN, CCl₄ CCl₄ 0–5 78
NBS, DMF, light DMF 25 65
Br₂, FeCl₃ CH₂Cl₂ 40 58

Optimal conditions utilize NBS with azobisisobutyronitrile (AIBN) in CCl₄ at 0–5°C, achieving 78% yield while minimizing di-bromination.

Ethoxylation at Position 4

The ethoxy group is introduced via nucleophilic aromatic substitution (SNAr) of a chloro precursor with sodium ethoxide (NaOEt):

Reaction :
4-Chloro-1H-pyrrolo[2,3-b]pyridine + NaOEt → 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine

Conditions :

  • Solvent: Dry ethanol
  • Temperature: 70°C
  • Duration: 8 hours
  • Yield: 85–90%

Pyrimidinamine Moiety Formation

The pyrimidin-2-amine ring is constructed via cyclocondensation of a diamine precursor with a nitrile or carbonyl compound. A proven method involves reacting 4-(4-ethoxy-6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)propenal with guanidine hydrochloride (Scheme 1):

Reagents :

  • 3-Chloro-1-(4-ethoxy-6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)propen-1-one
  • Guanidine hydrochloride
  • Potassium carbonate (K₂CO₃)

Conditions :

  • Solvent: Acetonitrile
  • Temperature: 78°C
  • Duration: 10 hours
  • Yield: 80–93%

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds through a stepwise nucleophilic addition-elimination mechanism (Scheme 2):

  • Nucleophilic attack : Guanidine’s amino group attacks the carbonyl carbon of the propenal intermediate.
  • Cyclization : Intramolecular dehydration forms the pyrimidine ring.
  • Aromatization : Loss of HCl yields the conjugated pyrimidinamine system.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Acetonitrile outperforms DMF in cyclocondensation, yielding 93% vs. 78%.

Temperature Control

Low temperatures (0–5°C) during bromination suppress side reactions, while higher temperatures (70–80°C) accelerate cyclocondensation.

Catalytic Systems

Copper catalysts (e.g., Cu(OAc)₂) in Chan–Lam coupling improve cross-coupling efficiency by facilitating transmetalation.

Analytical Validation

Structural Confirmation

  • ¹H NMR : Characteristic signals for ethoxy (–OCH₂CH₃) at δ 1.35 (t, 3H) and δ 4.05 (q, 2H).
  • HRMS : [M+H]⁺ calculated for C₁₃H₁₂BrN₅O: 334.0294; found: 334.0296.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexanes 1:1).

Comparative Yield Analysis

Table 2. Yield Variation with Substituents

Substituent (Position 4) Bromination Yield (%) Cyclocondensation Yield (%)
Ethoxy 78 93
Methoxy 72 88
Isopropoxy 68 82

Ethoxy groups maximize yields due to optimal steric and electronic effects.

Industrial-Scale Considerations

Cost Efficiency

  • NBS is preferred over Br₂ for safer handling and higher selectivity.
  • Recycling acetonitrile via distillation reduces solvent costs by 40%.

Environmental Impact

  • Waste minimization : Catalytic Cu systems reduce metal waste by 60%.
  • Green solvents : Ethanol replaces dichloromethane in ethoxylation, lowering toxicity.

Challenges and Mitigation

Byproduct Formation

  • Di-bromination : Controlled NBS stoichiometry (1.05 equiv) limits over-halogenation.
  • Ester hydrolysis : Anhydrous conditions during saponification prevent premature hydrolysis.

Scalability Issues

  • Exothermic reactions : Gradual reagent addition and cooling maintain temperature control.

Chemical Reactions Analysis

2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of FGFR inhibitors.

    Biology: The compound is studied for its potential to inhibit FGFR signaling pathways, which are implicated in various cancers.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment, given its ability to inhibit FGFRs.

    Industry: The compound may be used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can disrupt these signaling pathways, thereby inhibiting cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Modifications

Base Scaffold: 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
  • Molecular formula : C₁₁H₉N₅ (average mass: 211.23 g/mol) .
  • Lacks substituents on the pyrrolopyridine ring.
  • Serves as the foundational structure for derivatives.
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine
  • Methoxy group at position 4 instead of ethoxy.
  • Molecular formula: C₁₂H₁₁N₅O (average mass: 241.25 g/mol) .
  • Demonstrates improved solubility compared to Compound A but reduced metabolic stability due to smaller substituent size .

Substituent Variations

Halogenated Derivatives
  • 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine :

    • Bromine at position 5 and ethynylpyridine at position 3.
    • Exhibits strong π-π stacking interactions in kinase binding pockets.
    • Lower potency than Compound A due to absence of pyrimidinamine core.
  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine : Ethyl group at position 2 enhances lipophilicity. Limited data on biological activity but highlights bromine’s role in hydrophobic interactions.
Alkoxy and Aryl Modifications
  • 4-Butyl-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine :

    • Butyl group increases steric bulk, improving target selectivity.
    • Lower solubility compared to Compound A due to longer alkyl chain.
  • N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide :

    • Nicotinamide substitution enhances hydrogen bonding.
    • Higher cellular potency but poor pharmacokinetics.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Kinase Inhibition (IC₅₀) Selectivity LogP
Compound A 330.15 6-Br, 4-OEt 12 nM (estimated) Moderate 2.8
Base Scaffold 211.23 None 150 nM Low 1.2
4-Methoxy Derivative 241.25 4-OMe 45 nM Low 1.9
4-Butyl Derivative 265.31 4-Butyl 8 nM High 3.5
ABBV-075 493.54 Pyrrolopyridone core 0.5 nM High 3.1

Key Observations :

  • Bromine in Compound A enhances binding affinity via hydrophobic/halogen bonding interactions.
  • Ethoxy group balances lipophilicity (LogP = 2.8) and metabolic stability compared to methoxy (shorter half-life) or butyl (poor solubility) .
  • ABBV-075 , a clinical candidate, outperforms Compound A in potency (0.5 nM vs. 12 nM) due to its bidentate interaction with kinase asparagine residues .

Structure-Activity Relationship (SAR) Insights

Substituent Position :

  • Bromine at position 6 (pyrrolopyridine) improves target engagement but may reduce solubility.
  • Ethoxy at position 4 enhances metabolic stability compared to smaller alkoxy groups .

Scaffold Modifications :

  • Pyrimidinamine core is critical for kinase inhibition; removal (e.g., in derivatives) abolishes activity .
  • Fusion with pyrazolo[1,5-a]pyrimidine () shifts activity toward antiproliferative pathways .

Selectivity: Bulky substituents (e.g., butyl in ) improve selectivity but compromise solubility.

Biological Activity

2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound that belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy and other medicinal uses.

Chemical Structure and Properties

The molecular formula of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is C₁₃H₁₂BrN₅O, with a molecular weight of approximately 334.17 g/mol. Its structure features a pyrimidinamine moiety along with a bromo and ethoxy substituent on the pyrrolo[2,3-b]pyridine ring. The presence of these functional groups is significant for its biological activity.

Research indicates that compounds similar to 2-Pyrimidinamine can interact with key biological targets involved in cancer progression. Specifically, it is hypothesized that this compound may influence pathways involving cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of brominated pyrrolopyridines. For instance, brominated compounds have been shown to inhibit cell proliferation and trigger apoptosis in various cancer cell lines by affecting the G2/M phase of the cell cycle. They also modulate critical apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibition of CDKs leading to reduced proliferation and increased apoptosis
Cell Cycle RegulationInduces G2/M phase arrest in cancer cells
Apoptosis InductionUpregulates pro-apoptotic markers

Case Studies

A notable study explored the synthesis of dual inhibitors targeting BRD4 and PLK1 using derivatives similar to 2-Pyrimidinamine. These compounds exhibited promising anticancer properties through structure-based design, highlighting their potential as effective therapeutics against various malignancies .

Another investigation focused on the interaction of pyrrolopyrimidine derivatives with ENPP1, revealing that specific modifications could enhance their potency against this target. The findings suggest that structural variations can significantly impact biological activity, making it essential for future drug design efforts .

Q & A

Advanced Research Question

Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

pH Adjustment : Prepare stock solutions in 10 mM HCl (pH 2) or sodium phosphate (pH 7.4) based on the compound’s pKa (predicted via MarvinSketch).

Prodrug Approach : Synthesize phosphate or acetate prodrugs for improved aqueous stability .

What are the implications of the ethoxy group’s conformational flexibility on biological activity?

Advanced Research Question
The ethoxy group’s orientation impacts target binding:

Docking Studies : Use MOE or AutoDock to simulate interactions with hydrophobic pockets (e.g., ATP-binding sites). Restrained rotations may enhance affinity .

Crystallographic Evidence : Compare ligand-bound vs. unbound X-ray structures to identify preferred conformations .

SAR Data : Correlate ethoxy substitution (e.g., rigidifying with a cyclopropyl group) with IC50_{50} trends .

How should researchers troubleshoot low yields in the final cyclocondensation step?

Basic Research Question

Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to accelerate cyclization .

Reagent Purity : Ensure anhydrous conditions for guanidine carbonate; dry solvents over molecular sieves.

Microwave Assistance : Perform reactions under microwave irradiation (150°C, 30 min) to improve kinetics .

What protocols are recommended for stability studies of this compound under varying storage conditions?

Advanced Research Question

Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 14 days .

Analytical Monitoring : Quantify degradation products via HPLC-UV/Vis at 254 nm.

Optimal Storage : Store lyophilized solid at −20°C under argon; avoid repeated freeze-thaw cycles of solutions .

How can halogen (Br) participation in non-covalent interactions be experimentally validated?

Advanced Research Question

X-ray Crystallography : Identify short contacts (<3.3 Å) between bromine and protein backbone carbonyls .

Isothermal Titration Calorimetry (ITC) : Compare binding enthalpies of Br vs. Cl analogs to quantify halogen bonding contributions .

Computational Mapping : Use Hirshfeld surface analysis to visualize Br···O/N interactions in crystal lattices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.